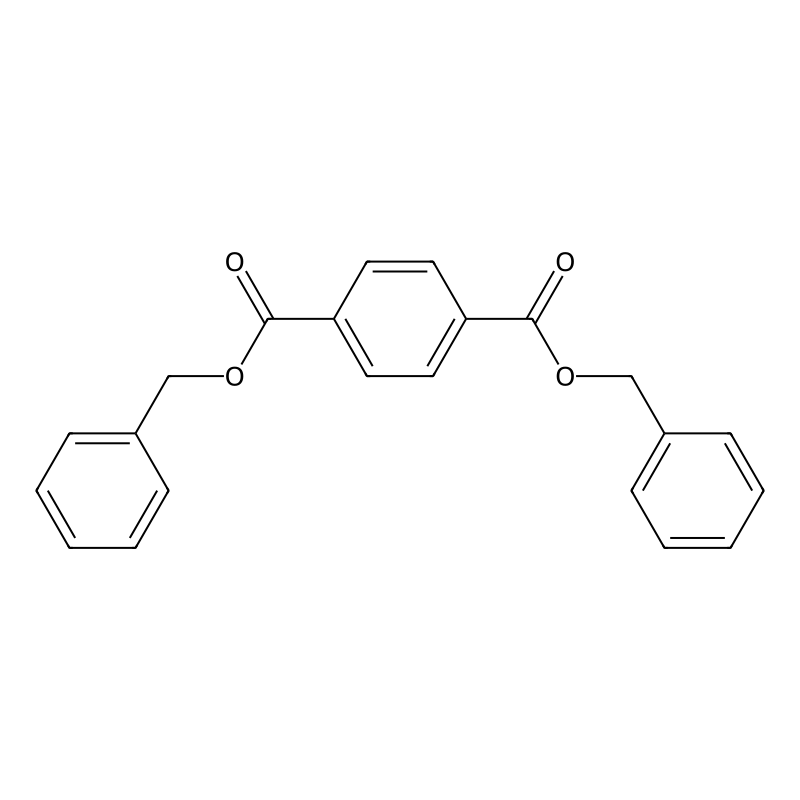

Dibenzyl terephthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization

A primary method for synthesizing DBT is the depolymerization of polyethylene terephthalate (PET), which serves as an excellent example of chemical recycling [1].

Synthesis from PET Waste

This process is a transesterification reaction where the ethylene glycol in PET is replaced by benzyl alcohol [1].

Experimental Protocol: Synthesis of DBT from PET [1]

- Reaction Setup: Combine PET flakes from waste bottles with a large excess of benzyl alcohol in a round-bottom flask.

- Catalyst: Add a catalytic amount of zinc acetate (Zn(OAc)₂).

- Reaction Conditions: Heat the mixture to 190°C under reflux for 20 to 28 hours. Longer reaction times generally yield higher purity.

- Isolation: After the reaction time, cool the mixture to room temperature. The resulting solid cake is crushed and washed with a cold, 1:1 mixture of methanol and water to remove excess benzyl alcohol and ethylene glycol byproducts.

- Purification: The crude product is recrystallized from hot ethanol or ethyl acetate to obtain pure DBT as needle-like crystals.

The following diagram illustrates this depolymerization and synthesis workflow:

Synthesis workflow for dibenzyl terephthalate via PET depolymerization.

Characterization Techniques

After synthesis, DBT can be characterized using several analytical techniques [1]:

Table 2: Spectroscopic Characterization of this compound [1]

| Technique | Key Characteristic Signals / Results |

|---|---|

| Fourier-Transform Infrared Spectroscopy (FTIR) | C=O stretch at ~1716 cm⁻¹; C-O stretch at ~1273 cm⁻¹; Aromatic C-H stretch at ~3050 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR (CDCl₃): 8.10 ppm (s, 4H, aromatic from terephthalate); 7.25-7.40 ppm (m, 10H, aromatic from benzyl); 5.35 ppm (s, 4H, -CH₂- of benzyl). |

| Thin Layer Chromatography (TLC) | A single spot indicates high purity of the final product. |

Applications and Safety

Primary Applications

- Polymer Science & Plasticizers: DBT is used as a monomer for synthesizing new polymers and as a plasticizer or flame retardant additive in rubber and plastic formulations to improve flexibility and fire resistance [1].

- Pharmaceutical Intermediate: It is utilized in the synthesis of Pharmacine, a natural p-cyclophane from the bacterial strain Cytophaga sp. [1].

- Educational Tool: The synthesis of DBT from PET waste is an excellent laboratory experiment for teaching transesterification and polymer recycling principles [1].

Safety and Handling Considerations

The safety data sheet (SDS) for DBT indicates that comprehensive toxicity data is not fully available, so careful handling is essential [2].

Handling and Storage [2]:

- Handling: Avoid forming dust and aerosols. Handle in a well-ventilated place and wear suitable protective equipment, including gloves and safety goggles.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures [2]:

- Inhalation: Move person to fresh air.

- Skin Contact: Wash thoroughly with soap and water.

- Eye Contact: Rinse cautiously with water for at least 15 minutes.

- Ingestion: Rinse mouth with water but do not induce vomiting. Seek immediate medical attention.

Analytical Methods

This compound can be analyzed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [3].

- Column: Newcrom R1 (a reverse-phase column with low silanol activity).

- Mobile Phase: Composed of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.

- Scalability: This method can be scaled up for the preparative isolation of impurities.

Context on Phthalates in Medical Applications

While DBT is a terephthalate ester, a significant concern in medical devices involves ortho-phthalates like DEHP, which are used as plasticizers in polyvinyl chloride (PVC) [4]. These compounds can migrate into patients from devices like IV bags and tubing, posing potential toxicological risks [4].

References

dibenzyl terephthalate solubility in organic solvents

A Research Roadmap for Solubility Determination

When direct data is unavailable, a combination of computational modeling and experimental validation is a standard approach. The following workflow outlines this process:

Computational Prediction with Hansen Solubility Parameters (HSP)

HSP theory is a powerful tool for predicting polymer-solvent compatibility based on the principle of "like dissolves like." It uses three parameters [1]:

- δD: Energy from dispersion forces.

- δP: Energy from polar interactions.

- δH: Energy from hydrogen bonding.

A solvent is likely to dissolve a solute if its HSP values are close to those of the solute. The closeness is calculated as the solubility distance, Ra [1]. A Relative Energy Difference (RED) number is used for interpretation:

- RED < 1.0: High likelihood of solubility.

- RED ≈ 1.0: Partial solubility.

- RED > 1.0: Unlikely to dissolve.

You can use this model to predict solvents for this compound by estimating its HSP values based on its molecular structure.

Experimental Validation Protocols

After identifying candidate solvents, validate predictions with these lab methods:

- Gravimetric Analysis: Measure the mass of solute dissolved in a saturated solution at a constant temperature after reaching equilibrium [2] [1].

- Chromatographic Techniques: Use High-Performance Liquid Chromatography (HPLC) to accurately quantify the concentration of the dissolved compound in the saturated solution [3].

- Headspace Gas Chromatography (HSGC): Effective for studying the sorption of volatile organic solvents into polymers and related materials [2].

Solubility of Structurally Related Compounds

While direct data for this compound is unavailable, the solubility profiles of its parent acid and similar aromatic esters can serve as a useful reference.

Table: Solubility of Terephthalic Acid and an Ester in Various Solvents

| Compound | Solvent | Temperature | Solubility | Notes & Source |

|---|---|---|---|---|

| Terephthalic Acid | DMSO | 25 °C | 20.5 g/100 g IL | Best conventional solvent [4]. |

| 1-ethyl-3-methylimidazolium diethylphosphate | 100 °C | 63.4 g/100 g IL | Highest solubility found; an Ionic Liquid [4]. | |

| Water | 25 °C | 0.0017 g/100 g IL | Very poor solubility [4]. | |

| Methanol | 25 °C | 0.1 g/100 g IL | Very poor solubility [4]. | |

| Terephthaldialdehyde | N,N-Dimethylformamide (DMF) | 35 °C | ~50 g/100 g solvent | High solubility [3]. |

| Acetone | 35 °C | ~12 g/100 g solvent | Moderate solubility [3]. | |

| Ethanol | 35 °C | ~2 g/100 g solvent | Low solubility [3]. |

Key Insights for Your Research

- Start with Polar Aprotic Solvents: Given the high solubility of terephthalic acid in DMSO and DMF, these are strong candidates for initial experimental screening for this compound [4] [3].

- Consider Ionic Liquids: If traditional solvents fail, ionic liquids like 1-ethyl-3-methylimidazolium diethylphosphate offer remarkable solvent properties for rigid aromatic structures like terephthalic acid [4].

- Temperature is Critical: Solubility invariably increases with temperature. A detailed study on PET shows that temperature-based HSP modeling is crucial for accurate predictions [1].

References

- 1. Model analysis on effect of temperature on the solubility ... [sciencedirect.com]

- 2. Sorption of organic solvents by packaging materials [sciencedirect.com]

- 3. Solubility determination and thermodynamic modelling of ... [sciencedirect.com]

- 4. Studies on the Solubility of Terephthalic Acid in Ionic Liquids [pmc.ncbi.nlm.nih.gov]

dibenzyl terephthalate NMR characterization

NMR Characterization Data

The table below summarizes the proton NMR (¹H NMR) data for dibenzyl terephthalate as reported in a synthesis study [1].

| Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |

|---|---|---|---|

| 8.2 | Singlet (s) | 10H | Aromatic protons (monosubstituted benzene) |

| 7.5 | Singlet (s) | 9H | Aromatic protons (disubstituted benzene and benzyl alcohol) |

| 5.4 | Singlet (s) | 1H | Hydroxyl (OH) group from benzyl alcohol |

| 4.8 | Singlet (s) | 4H | Methylene group (-CH₂-) |

| 2.9 | Singlet (s) | 7H | Other traces* |

*Note: The authors of the study concluded that the product was This compound but contained impurities of benzyl alcohol and other traces [1]. The signals at 5.4 ppm (OH) and 2.9 ppm are likely from these impurities and not from the pure compound.

Experimental Context and Protocols

The NMR data was obtained as part of a synthesis procedure where poly(ethylene terephthalate) or PET waste was depolymerized. Here are the key methodological details [1]:

- Synthesis: PET plastic was degraded by refluxing in benzyl alcohol at 145 °C for 28 hours using a zinc acetate catalyst.

- Purification: The crude product of the degradation was purified via recrystallization using methanol.

- Characterization: The purified product was characterized by ¹H NMR spectroscopy alongside other techniques like FTIR and thin-layer chromatography (TLC). The TLC results showed a single spot, suggesting the product was a primary compound, though the NMR indicated the presence of some impurities.

For researchers, ¹H NMR is recognized as a powerful and essential tool for elucidating the structure of PET degradation products, providing critical information about hydrogen-1 nuclei within the molecules [2].

Relationship Diagram

To clarify the chemical relationship, the diagram below shows how this compound is derived from the depolymerization of PET.

Guidance for Further Research

Based on the available information, here is some guidance for your continued work:

- Verify Purity: The reported spectrum likely shows a product containing impurities [1]. For a definitive characterization of pure this compound, you would need to consult a pure standard or a more extensive purification and analysis.

- Consult Broader Literature: The general approach of using ¹H NMR to characterize PET degradation products like MHET (mono(2-hydroxyethyl) terephthalate) and BHET (bis(2-hydroxyethyl) terephthalate) is well-established [2] [3]. The principles for interpreting the aromatic and methylene proton regions are directly applicable to this compound.

- Find a Standard: Searching for the compound "1,4-Benzenedicarboxylic acid, bis(phenylmethyl) ester" (its IUPAC name) in commercial chemical databases or spectral libraries may provide a reference spectrum [4].

References

- 1. Sintesis Dibenzil Tereftalat Melalui Depolimerisasi Plastik Poli... - Neliti [neliti.com]

- 2. New combined absorption/1H NMR method for qualitative ... [pmc.ncbi.nlm.nih.gov]

- 3. Analytical methods for the investigation of enzyme‐catalyzed ... [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Benzenedicarboxylic acid, bis(phenylmethyl) ester - PubChem [pubchem.ncbi.nlm.nih.gov]

dibenzyl terephthalate FTIR spectrum analysis

Reference FTIR Spectrum: Dibenzyl Phthalate

The IR spectrum for dibenzyl phthalate is available from the NIST database [1]. While not the terephthalate isomer, its chemical structure is very similar (both are benzyl esters of benzenedicarboxylic acids), making its spectral data a strong starting point for comparison.

The data was collected on a dispersive instrument from a solution, and the key measurement parameters are summarized below [1]:

| Parameter | Specification |

|---|---|

| Chemical Name | Dibenzyl Phthalate |

| Chemical Formula | C₂₂H₁₈O₄ [1] |

| State | Solution (2% CCl₄ for 380-1330 cm⁻¹, 2% CS₂ for 1330-630 cm⁻¹) [1] |

| Instrument | BAIRD (PRISM) [1] |

| Path Length | 0.013 cm, 0.012 cm [1] |

You can view the interactive spectrum and download the data file (JCAMP-DX format) directly from the NIST Webbook page for Dibenzyl Phthalate [1].

Experimental Workflow for FTIR Analysis

The following diagram outlines a detailed protocol for FTIR analysis and ageing assessment of polymers, adapted from a 2023 study on microplastics. This methodology is directly applicable to analyzing materials like dibenzyl terephthalate [2].

Experimental workflow for FTIR analysis and ageing assessment.

Detailed Methodology

The experimental workflow involves sample preparation, instrumental analysis, and data processing [2].

Sample Preparation and Artificial Ageing:

FTIR Instrumentation and Parameters:

Data Analysis: Calculating Weathering Indexes

To quantitatively assess the degree of polymer degradation from FTIR spectra, several indexes can be calculated. The table below defines the key indexes used in research [2].

| Index Name | Formula & Wavenumber Range | Chemical Group & Interpretation |

|---|---|---|

| Carbonyl Index (CI) | Absorbance at ~1710 cm⁻¹ / Reference Peak | Carbonyl (C=O) in esters, ketones. Indicates photo-oxidation. |

| Hydroxyl Index (HI) | Absorbance in ~3100-3700 cm⁻¹ / Reference Peak | Hydroxyl (-OH) in alcohols, carboxylic acids. Indicates oxidation. |

| Carbon-Oxygen Index (COI) | Absorbance at ~1100-1300 cm⁻¹ / Reference Peak | C-O bonds in esters, alcohols. Indicates chain scission. |

The "Reference Peak" is typically an internal standard that remains stable during degradation, such as the C-H stretching peaks for certain polymers like polyethylene [2]. For unknown or complex samples, the baseline absorption method can also be used.

Technical Guide to Spectral Visualization

For researchers needing to process and visualize their own spectral data, the open-source R package PlotFTIR is an excellent tool for creating publication-quality graphs [3].

- Core Functionality: The package can read

.csvand specialized.jdxfile formats, plot spectra (overlaid or stacked), zoom in on specific regions, add annotated marker lines and shaded bands, and convert between absorbance and transmittance [3]. - Example Code Snippet:

References

Comprehensive Technical Guide: Benzyl Terephthalate Synthesis from PET Waste

Introduction and Chemical Background

The synthesis of dibenzyl terephthalate (DBT) from polyethylene terephthalate (PET) represents a significant advancement in chemical recycling methodologies that transform plastic waste into valuable chemical intermediates. DBT, with the chemical formula C₂₂H₁₈O₄ and molecular weight of 346.4 g/mol, is an aromatic diester featuring a terephthalate core with two benzyl groups attached via ester linkages. This compound is registered under CAS number 19851-61-7 and is characterized by its white needle-like crystalline appearance with a melting point range of 95-99°C. [1] The structural representation using SMILES notation is C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3, which clearly shows the central benzene ring substituted at the 1,4-positions with carboxylate groups, each esterified with a benzyl group. [1]

PET, the source material for this synthesis, is a semicrystalline thermoplastic polyester composed of polymerized units of the monomer ethylene terephthalate, with repeating (C₁₀H₈O₄) units. [2] The molecular structure of PET is highly symmetrical, contributing to its crystallinity and excellent material properties, including high tensile strength, good creep resistance, and fatigue resistance. PET exhibits resistance to weak acids and organic solvents but is susceptible to degradation under alkaline conditions or hot water immersion due to the presence of ester bonds in its polymer backbone. [2] This susceptibility to ester bond cleavage is strategically exploited in the depolymerization process to produce DBT, demonstrating how a perceived weakness in material stability can be transformed into an advantage for chemical recycling.

Synthesis Mechanism and Pathway

The synthesis of this compound from polyethylene terephthalate proceeds primarily through a transesterification reaction, where the ethylene glycol components in PET are replaced by benzyl alcohol. This depolymerization process represents a nucleophilic acyl substitution mechanism that effectively breaks down the polymer chain into its monomeric diester form. [1] The reaction requires elevated temperatures and catalytic assistance to proceed at practical rates, typically employing metal acetate catalysts such as zinc acetate, sodium acetate, or cobalt acetate. These catalysts function by coordinating with the carbonyl oxygen of the ester groups, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by benzyl alcohol. [1]

The mechanistic pathway begins with the nucleophilic attack of benzyl alcohol on the carbonyl carbon of the PET ester group, resulting in the formation of a tetrahedral intermediate. This intermediate subsequently collapses, reforming the carbonyl group while displacing the ethylene glycol segment from the polymer chain. This process repeats along the polymer chain until complete depolymerization occurs, with each terephthalate unit ultimately forming this compound. The reaction efficiency depends on several factors, including the surface area of PET available for reaction, the molar ratio of benzyl alcohol to PET repeating units, reaction temperature, and the specific catalyst employed. Longer reaction times (typically 20-28 hours) generally result in higher purity products as the equilibrium shifts toward complete conversion. [1]

The following diagram illustrates the transesterification mechanism for DBT synthesis from PET:

Visualization of the transesterification mechanism for DBT synthesis from PET.

It's worth noting that while the transesterification route from PET waste is the primary and most environmentally beneficial approach, an alternative synthesis pathway exists starting from terephthaloyl chloride rather than PET. This method involves direct esterification of terephthaloyl chloride with benzyl alcohol. While this approach may offer advantages in certain laboratory settings concerning yield and purity control, it lacks the environmental benefits and circular economy advantages associated with the PET recycling method, as it relies on virgin chemical feedstock rather than repurposing plastic waste. [1]

Experimental Protocols and Methodologies

Standard Laboratory-Scale Synthesis

The synthesis of this compound from PET typically follows a systematic procedure that has been optimized through various research efforts. The process begins with preparation of PET substrates, which are often derived from post-consumer waste such as plastic bottles. These substrates are cleaned, dried, and cut into small flakes or powder to maximize surface area for the reaction. In a typical experimental setup, 5.0 g of PET flakes are combined with a significant excess of benzyl alcohol (molar ratio of 8:1 benzyl alcohol to PET repeating units) and 0.5% (by weight of PET) of zinc acetate catalyst in a round-bottom flask equipped with a condenser and stirring mechanism. [1]

The reaction mixture is heated to 180-190°C with constant stirring for 20-28 hours under an inert atmosphere to prevent oxidation. The progress of the reaction can be monitored using thin layer chromatography (TLC) or Fourier-Transform Infrared Spectroscopy (FTIR) to track the disappearance of PET and formation of DBT. Upon completion, the hot reaction mixture is carefully poured into cold methanol with continuous stirring, which induces crystallization of the crude DBT product. The crystals are collected via vacuum filtration and may be further purified through recrystallization from ethanol or methanol, yielding pure this compound as white needle-like crystals. [1]

Process Optimization and Variations

Research has demonstrated that various parameters significantly impact the reaction efficiency and product yield of DBT synthesis. The table below summarizes key experimental conditions and their effects on the synthesis process:

Table 1: Optimization parameters for DBT synthesis from PET

| Parameter | Standard Condition | Optimized Range | Impact on Reaction |

|---|---|---|---|

| Reaction Temperature | 180°C | 170-200°C | Higher temperatures accelerate reaction rate but may promote decomposition |

| Reaction Time | 24 hours | 20-28 hours | Longer times increase conversion but diminish returns after 28 hours |

| Catalyst Type | Zinc acetate | Metal acetates (Zn, Na, Co) | Catalyst selection affects reaction rate and product purity |

| Catalyst Loading | 0.5% by PET weight | 0.3-1.0% | Higher loading increases rate but complicates purification |

| Benzyl Alcohol:PET Ratio | 8:1 molar ratio | 6:1 to 10:1 | Higher ratios favor forward reaction but increase costs |

| PET Particle Size | Flakes (<5mm) | Powder preferred | Smaller particles increase surface area and reaction rate |

Recent advancements have explored alternative catalytic systems, including enzymatic approaches using esterases [3] and photochemical methods that enable deprotection of benzyl groups under milder conditions. [4] While these methods are still primarily in the research phase, they represent promising avenues for more sustainable and selective depolymerization processes. The photochemical method in particular employs a phenolate photocatalyst that enables reductive cleavage of benzyl groups through mesolytic cleavage of C-O bonds, offering excellent chemo- and regio-selectivity while tolerating multiple functionalities. [4]

Characterization and Analytical Methods

Structural Confirmation Techniques

The successful synthesis and purity of this compound are confirmed through a suite of analytical techniques that provide complementary structural information. Fourier-Transform Infrared Spectroscopy (FTIR) reveals characteristic absorption bands associated with the functional groups present in DBT: the carbonyl (C=O) stretching appears at approximately 1716.5 cm⁻¹, C-O stretching at approximately 1272.9 cm⁻¹, CH aliphatic stretching at approximately 2950 cm⁻¹, and aromatic CH stretching at approximately 3050 cm⁻¹. Additionally, the spectrum shows distinctive bands corresponding to monosubstituted and disubstituted benzene ring patterns, confirming the presence of both the central terephthalate ring and the benzyl aromatic rings. [1]

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed structural information. Proton NMR (¹H NMR) of this compound displays characteristic chemical shifts that confirm its molecular architecture: aromatic protons appear at 8.2 ppm (singlet, 4H from the disubstituted central benzene ring) and 7.5 ppm (singlet, 10H from the monosubstituted benzyl rings), while the methylene bridge protons of the benzyl groups resonate as a singlet at 4.8 ppm (4H). For complete structural verification, ¹³C NMR would show the carbonyl carbons around 166 ppm, aromatic carbons between 128-136 ppm, and the methylene carbons at approximately 66 ppm. [1]

Purity Assessment and Physical Properties

Thin Layer Chromatography (TLC) serves as a rapid method to assess the purity of synthesized this compound, with a single spot indicating a high level of purity free from significant contaminants or reaction intermediates. The physical characteristics of the purified compound include a melting point of 95-99°C (with variations attributable to differences in sample purity or measurement conditions) and a crystalline morphology that typically appears as white needles. Commercial DBT is typically available with purity exceeding 95%, though laboratory syntheses can achieve higher purity through careful recrystallization. [1]

The following table summarizes the key spectroscopic characteristics of this compound:

Table 2: Spectroscopic properties of this compound

| Analytical Method | Characteristic Features | Structural Information |

|---|---|---|

| FTIR Spectroscopy | C=O stretch at 1716.5 cm⁻¹; C-O stretch at 1272.9 cm⁻¹; Aromatic CH at 3050 cm⁻¹; Aliphatic CH at 2950 cm⁻¹ | Confirms ester functional groups and aromatic/aliphatic character |

| ¹H NMR Spectroscopy | 8.2 ppm (s, 4H, aromatic); 7.5 ppm (s, 10H, aromatic); 4.8 ppm (s, 4H, -CH₂-) | Verifies aromatic proton ratios and methylene bridges |

| TLC Analysis | Single spot with appropriate Rf value | Indicates high purity without significant contaminants |

| Melting Point | 95-99°C | Serves as preliminary purity indicator |

Applications and Industrial Relevance

The synthesis of this compound from PET waste opens numerous application avenues across various scientific and industrial domains. In polymer science and materials engineering, DBT serves as a valuable monomer in polymer synthesis, contributing to the development of new polymeric materials with tailored properties. The aromatic structure of DBT can enhance thermal stability and mechanical properties in resulting polymers, making it particularly useful in specialty plastic formulations. [1]

One of the primary industrial applications of this compound is as an additive in formulations such as rubber or plastics, where it functions as a plasticizer to improve flexibility or as a flame retardant to enhance fire resistance in final products. These properties make it valuable in various commercial and industrial applications where material performance and safety are paramount. [1] In the pharmaceutical sector, DBT is utilized in the synthesis of Pharmacine (P294550), a natural p-cyclophane derived from the bacterial strain Cytophaga sp., highlighting its relevance in pharmaceutical chemistry and the development of bioactive compounds. [1]

Additionally, the synthesis process itself has significant educational value, serving as an excellent demonstration in chemistry laboratories of fundamental principles including transesterification reactions, polymer recycling, and green chemistry concepts. This approach connects theoretical chemical concepts with practical environmental considerations, making it particularly valuable in chemical education at both undergraduate and graduate levels. [1]

Environmental Significance and Conclusion

The synthesis of this compound through PET depolymerization represents an important chemical recycling approach for plastic waste management, offering advantages over mechanical recycling in certain applications. This process transforms waste materials into valuable chemical intermediates, aligning with circular economy principles and demonstrating how chemical transformations can add value to waste streams. As global concern over plastic pollution continues to grow, such chemical recycling methodologies become increasingly important components of comprehensive waste management strategies. [1]

Recent research developments have focused on several key areas, including optimization of synthesis parameters such as catalysts, reaction conditions, and purification methods to improve the yield and efficiency of this compound production from PET waste. Studies have specifically examined the impact of parameters such as reaction time on product yield and purity, with longer reaction times (up to 28 hours) generally resulting in higher purity products. [1] Additionally, kinetic and mechanistic studies have explored the fundamental processes underlying PET depolymerization, providing insights into reaction pathways and rate-determining steps that inform process optimization efforts. The ongoing identification of novel applications for this compound in polymer science, materials development, and pharmaceutical synthesis continues to demonstrate its versatility as a chemical building block. [1]

References

Comprehensive Application Notes & Protocols: Synthesis of Dibenzyl Terephthalate from PET Waste

Introduction & Background

The global plastic waste crisis represents one of the most significant environmental challenges of our time, with polyethylene terephthalate (PET) comprising a substantial portion of this waste stream. PET is widely used in plastic bottles, packaging materials, and textiles, with annual production exceeding 82 million tons worldwide. Unfortunately, only approximately 9% of all plastics are currently recycled, leading to significant accumulation in oceans, soils, and even the food chain. The development of chemical recycling methods that transform PET waste into valuable chemical intermediates addresses both environmental concerns and resource efficiency needs. [1] [2]

The synthesis of dibenzyl terephthalate from PET waste represents an innovative upcycling approach that adds value to waste materials while demonstrating fundamental principles of green chemistry. This compound is an aromatic diester with the molecular formula C₂₂H₁₈O₄ and a molecular weight of 346.4 g/mol. This compound serves as a valuable intermediate in polymer science, pharmaceutical synthesis, and specialty chemicals. Traditional production methods rely on petroleum-derived precursors, but the approach described in these application notes utilizes waste PET as a raw material, creating a circular economy model for plastic management. [3]

This protocol provides researchers, scientists, and drug development professionals with a detailed methodology for synthesizing high-purity this compound from PET waste, complete with characterization techniques and troubleshooting guidelines. The procedure exemplifies sustainable chemistry principles while producing a chemically versatile building block with applications across multiple industries. By transforming waste into value-added products, this approach contributes to the development of more sustainable manufacturing practices in chemical and pharmaceutical research.

Chemical Principles

Transesterification Mechanism

The synthesis of this compound from PET waste proceeds primarily through a transesterification reaction, where the ethylene glycol segments in PET are replaced by benzyl alcohol groups. This process involves a nucleophilic acyl substitution mechanism, where the carbonyl carbon of the ester group in PET undergoes attack by the oxygen atom of benzyl alcohol. The reaction proceeds through a tetrahedral intermediate that subsequently collapses, reforming the carbonyl group while displacing the ethylene glycol segment. The reaction is catalyzed by Lewis acid catalysts such as zinc acetate, which activate the carbonyl group toward nucleophilic attack by polarizing the C=O bond. [3] [4]

The transesterification process is equilibrium-controlled, necessitating the use of excess benzyl alcohol to drive the reaction toward complete conversion. The mechanism can be broken down into three fundamental steps: (1) coordination of the catalyst to the carbonyl oxygen of the PET ester group, (2) nucleophilic attack by benzyl alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate, and (3) elimination of the ethylene glycol segment, resulting in the formation of the new benzyl ester linkage. This sequence repeats for both ester functionalities in the PET repeating unit to yield the final this compound product. [3]

PET Structural Considerations

PET is a semi-crystalline polymer with both amorphous and crystalline regions, which significantly impacts its depolymerization kinetics. The amorphous regions (approximately 86% gauche conformation) are more accessible to solvents and catalysts and therefore depolymerize more rapidly than the crystalline regions. The glass transition temperature (Tg) of PET ranges between 65-71°C, above which chain mobility increases substantially, enhancing accessibility to catalytic sites. Successful depolymerization requires reaction temperatures near or above the Tg to enable adequate swelling and interaction between the polymer, catalyst, and benzyl alcohol. [1]

Table: Critical Structural Transitions in PET Polymer

| Transition | Temperature Range | Structural Impact | Implications for Depolymerization |

|---|---|---|---|

| Glass Transition (Tg) | 65-71°C | Increased chain mobility in amorphous regions | Enhanced solvent penetration and catalytic accessibility |

| Crystalline Melting Point (Tm) | 250-265°C | Disruption of crystalline domains | Not typically reached in alcoholysis conditions |

| Optimal Depolymerization Range | 160-200°C | Balance between kinetics and practical operation | Maximizes conversion while minimizing side reactions |

Materials & Methods

Materials and Equipment

3.1.1 Required Chemicals

- PET waste source: Post-consumer bottles, packaging materials, or textile waste (cleaned and shredded)

- Benzyl alcohol (anhydrous, ≥99% purity) - primary reagent and solvent

- Catalyst: Zinc acetate (Zn(CH₃COO)₂) - effective Lewis acid catalyst for transesterification

- Alternative catalysts: Titanium(IV) isopropoxide, magnesium acetate, manganese acetate, or calcium acetate

- Washing solvent: Methanol or ethanol (technical grade)

- Distilled water for aqueous washes

3.1.2 Equipment Setup

- Reaction vessel: 250-500 mL three-neck round-bottom flask

- Heating system: Programmable heating mantle with temperature controller

- Condenser: Water-cooled reflux condenser to prevent solvent loss

- Agitation: Mechanical stirrer with Teflon paddle (200-600 RPM capability)

- Temperature monitoring: Thermocouple or thermometer with ±1°C accuracy

- Filtration apparatus: Büchner funnel with vacuum filtration capability

- Purification: Recrystallization apparatus and vacuum oven for drying

PET Waste Pre-treatment

Proper pre-treatment of PET waste is critical for achieving high conversion yields and product purity. Begin by collecting post-consumer PET materials such as water bottles, food containers, or packaging films. Remove all non-PET components including labels, adhesives, caps, and closure systems. Wash the PET materials thoroughly with warm soapy water to remove surface contaminants, followed by rinsing with distilled water. The cleaned PET should be air-dried completely before size reduction. [3] [2]

Size reduction significantly increases the surface area available for reaction, enhancing depolymerization kinetics. Use a mechanical shredder or heavy-duty scissors to reduce the PET to flakes of 2-5 mm dimensions. For laboratory-scale operations, cutting PET into approximately 2.0 cm pieces may be sufficient, but smaller particles generally provide better reaction rates. The pre-treated PET should be stored in a desiccator to prevent moisture absorption, as water can lead to hydrolysis side reactions during the depolymerization process. [2]

Synthesis Protocol

Depolymerization Procedure

The following procedure describes the laboratory-scale synthesis of this compound from 10 g of pre-treated PET waste. The protocol can be scaled proportionally for larger batches while maintaining the same reagent ratios and reaction conditions.

Reaction Setup: Charge a 250 mL three-neck round-bottom flask with 10.0 g of pre-treated PET flakes. Add 100 mL of benzyl alcohol (approximately 10:1 mass ratio to PET) and 0.5 g of zinc acetate (5% by mass of PET). The large excess of benzyl alcohol serves as both reactant and solvent, driving the equilibrium toward complete conversion. [3]

Assembly: Fit the reaction flask with a mechanical stirrer, water-cooled reflux condenser, and thermometer. Ensure all connections are secure to prevent solvent loss during the reaction. Begin stirring at a moderate rate (200-300 RPM) to maintain suspension of the PET flakes.

Heating Phase: Gradually heat the reaction mixture to 180-190°C while maintaining continuous stirring. The heating rate should be controlled (approximately 5°C per minute) to ensure uniform temperature distribution. The PET flakes will begin to dissolve as depolymerization proceeds, typically within 30-60 minutes of reaching the target temperature.

Reaction Monitoring: Maintain the reaction at 180-190°C for 20-28 hours. Monitor the reaction progress visually and by periodic sampling for TLC analysis. The completion of depolymerization is indicated by the formation of a homogeneous solution or fine suspension with no visible PET flakes remaining. Extended reaction times generally result in higher purity products. [3]

Table: Standard Reaction Conditions for PET Depolymerization

| Parameter | Optimal Range | Effect of Variation |

|---|---|---|

| Temperature | 180-190°C | Lower temperatures slow kinetics; higher temperatures may cause decomposition |

| Catalyst Loading | 3-5% by PET mass | Lower loading reduces rate; higher loading may not provide additional benefit |

| Benzyl Alcohol:PET Ratio | 8:1 to 12:1 (mass) | Lower ratios limit conversion; higher ratios improve kinetics but complicate workup |

| Reaction Time | 20-28 hours | Shorter times yield incomplete conversion; longer times maximize purity |

| Agitation Rate | 200-600 RPM | Adequate mixing ensures heat and mass transfer, especially with solid PET |

Purification and Isolation

Following complete depolymerization, the crude product mixture requires purification and isolation to obtain high-purity this compound:

Hot Filtration: While the reaction mixture is still hot (approximately 100°C), filter through a preheated Büchner funnel to remove any undepolymerized PET, fillers, or insoluble contaminants. Use minimal additional hot benzyl alcohol to transfer and wash the solids.

Crystallization: Allow the filtrate to cool gradually to room temperature, then further to 0-5°C using an ice bath. This compound will crystallize as white needles during this cooling process. For improved crystal quality, use slow, controlled cooling rather than rapid quenching.

Recovery: Collect the crystallized product by vacuum filtration using a Büchner funnel. Wash the crystals with cold methanol or ethanol (2 × 25 mL) to remove residual benzyl alcohol and ethylene glycol byproducts.

Recrystallization: For higher purity, dissolve the crude product in minimal hot ethanol (approximately 5 mL per gram of product), then allow slow cooling for recrystallization. Repeat if necessary to achieve the desired purity.

Drying: Dry the purified this compound in a vacuum oven at 40-50°C for 4-6 hours to remove residual solvents. The final product should be stored in a desiccator to prevent moisture absorption.

The entire synthesis and purification workflow is visually summarized below:

Synthesis and Purification Workflow for this compound from PET Waste

Characterization & Analysis

Analytical Methods

Comprehensive characterization of this compound is essential to confirm chemical structure, assess purity, and validate the success of the synthesis. The following analytical techniques provide complementary information:

Fourier-Transform Infrared Spectroscopy (FTIR): Prepare a KBr pellet containing a small amount of the product. Scan from 4000-400 cm⁻¹. The FTIR spectrum should show characteristic absorption bands at approximately 1716.5 cm⁻¹ (C=O stretching of ester carbonyl), 1272.9 cm⁻¹ (C-O stretching), and aromatic C-H stretching around 3050 cm⁻¹. The absence of broad O-H stretches around 3200-3500 cm⁻¹ indicates successful esterification and absence of residual alcohols or acids. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 10-20 mg of product in deuterated chloroform (CDCl₃). Acquire ¹H NMR spectrum at 300 or 400 MHz. The expected chemical shifts are: 8.2 ppm (singlet, 4H, aromatic protons of terephthalate ring), 7.5 ppm (multiplet, 10H, aromatic protons of benzyl groups), and 4.8 ppm (singlet, 4H, methylene groups of benzyl esters). The integral ratios should confirm the expected proton distribution. [3]

Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase of hexane:ethyl acetate (7:3 v/v). Spot a dilute solution of the product alongside a reference standard if available. Develop the plate and visualize under UV light (254 nm) or using iodine vapor. A single spot with appropriate Rf value (typically 0.4-0.6 in this system) indicates high purity without significant byproducts. [3]

Melting Point Determination: Using a melting point apparatus, determine the melting point range of the purified product. This compound typically melts between 95-99°C, with higher purity samples showing a sharper melting range. Significant depression or broadening of the melting point suggests impurities requiring additional recrystallization. [3]

Expected Results and Data Interpretation

Successful synthesis of this compound from PET waste should yield a white crystalline solid with needle-like morphology. The typical yield ranges from 80-95% based on the mass of PET input, depending on reaction completeness and purification efficiency. The following table summarizes the expected characterization data for high-purity this compound:

Table: Expected Characterization Data for this compound

| Analytical Method | Expected Result | Interpretation |

|---|---|---|

| Appearance | White needle-like crystals | Characteristic morphology of pure compound |

| Melting Point | 95-99°C | Consistent with literature values; sharp range indicates purity |

| FTIR | 1716.5 cm⁻¹ (strong, C=O stretch) | Confirms ester carbonyl group |

| 1272.9 cm⁻¹ (strong, C-O stretch) | Confirms ester linkage | |

| ~3050 cm⁻¹ (weak, aromatic C-H) | Confirms aromatic rings | |

| ¹H NMR | 8.2 ppm (s, 4H) | Terephthalate ring protons |

| 7.5 ppm (m, 10H) | Benzyl aromatic protons | |

| 4.8 ppm (s, 4H) | Methylene protons of benzyl groups | |

| TLC | Single spot, Rf ~0.4-0.6 | Indicates high purity without significant byproducts |

| Elemental Analysis | C: 76.29%, H: 5.24%, O: 18.47% | Matches theoretical composition of C₂₂H₁₈O₄ |

Applications and Uses

Industrial and Research Applications

This compound synthesized from PET waste serves as a versatile chemical intermediate with applications across multiple disciplines:

Polymer Science and Materials: this compound functions as a monomer or comonomer in polymer synthesis, contributing to the development of novel polymeric materials with tailored properties. Its aromatic structure can enhance thermal stability and mechanical properties in resulting polymers. The compound can also undergo transesterification with various diols to produce specialized polyesters with modified characteristics. [3]

Plasticizer and Flame Retardant: One significant industrial application is as an additive in formulations such as rubber or plastics. This compound can function as a plasticizer to improve flexibility or as a flame retardant to enhance fire resistance in final products. These properties make it valuable in various commercial and industrial applications where petroleum-derived plasticizers are currently used. [3]

Pharmaceutical Intermediate: this compound finds application in the synthesis of Pharacine (P294550), a natural p-cyclophane derived from the bacterial strain Cytophaga sp. This application highlights its relevance in pharmaceutical chemistry and the development of bioactive compounds, where high-purity synthetic intermediates are essential. [3]

Educational Applications: The synthesis of this compound from PET waste serves as an educational tool in chemistry laboratories, demonstrating principles of transesterification reactions and polymer recycling. This approach connects theoretical concepts with practical environmental considerations, making it valuable in chemical education at both undergraduate and graduate levels. [3]

Troubleshooting and Optimization

Common Issues and Solutions

Even with careful execution, researchers may encounter challenges during the synthesis of this compound from PET waste. The following table addresses common issues and provides recommended solutions:

Table: Troubleshooting Guide for this compound Synthesis

| Problem | Possible Causes | Solutions |

|---|---|---|

| Low Conversion | Insufficient reaction time | Extend reaction time to 24-28 hours |

| Inadequate temperature | Ensure temperature maintained at 180-190°C | |

| Insufficient catalyst | Increase catalyst loading to 5% by PET mass | |

| Poor PET particle size | Reduce PET to smaller flakes (2-5 mm) | |

| Low Product Purity | Incomplete removal of benzyl alcohol | Increase washing with cold methanol |

| Co-crystallization of oligomers | Implement recrystallization from ethanol | |

| Residual ethylene glycol | Use hot water wash during purification | |

| Poor Crystallization | Too rapid cooling | Implement gradual cooling program |

| Excessive solvent | Concentrate solution before crystallization | |

| Oil formation instead of crystals | Add seed crystals or scratch flask | |

| Color Formation | Impurities in PET source | Improve PET pre-cleaning |

| Oxidation reactions | Maintain inert atmosphere if necessary | |

| Overheating | Ensure precise temperature control |

Process Optimization Recommendations

Based on reported research and practical experience, several strategies can enhance the efficiency and sustainability of this compound synthesis:

Catalyst Selection: While zinc acetate demonstrates good performance, researchers have explored alternative catalysts including titanium(IV) isopropoxide, metal acetates (magnesium, calcium, manganese), and organotin compounds. Recent advances also include iron-based catalysts such as FeCl₃, which offer advantages of lower cost and reduced environmental impact. Catalyst screening for specific PET waste streams may optimize performance. [5] [4]

Solvent Systems: Although benzyl alcohol serves as both reactant and solvent, co-solvent systems may improve reaction kinetics for certain PET types. Small amounts of high-bopoint polar aprotic solvents such as DMSO or NMP can swell highly crystalline PET regions, enhancing accessibility to catalytic sites.

Energy Efficiency: The relatively long reaction time (20-28 hours) represents a significant energy input. Microwave-assisted reactions can potentially reduce reaction times dramatically while maintaining or improving yields. Scale-dependent optimization of heating methods should consider both energy consumption and reaction performance.

Green Chemistry Metrics: Researchers should calculate standard green chemistry metrics such as E-factor (mass of waste per mass of product), atom economy, and process mass intensity to quantify the environmental benefits of the process and identify opportunities for further improvement.

Conclusion

This comprehensive protocol for synthesizing this compound from PET waste demonstrates the practical implementation of circular economy principles in chemical research. The method transforms waste plastic into a valuable chemical intermediate with applications in polymer science, pharmaceutical development, and specialty chemicals. The step-by-step procedures, characterization guidelines, and troubleshooting recommendations provide researchers with a robust framework for implementing this sustainable chemistry approach.

The synthesis exemplifies key green chemistry principles, including waste prevention, atom economy, and use of renewable feedstocks (in this case, repurposed waste materials). By valorizing PET waste streams, this approach contributes to solving the significant environmental challenge of plastic accumulation while producing chemically useful compounds. The educational value of demonstrating transesterification chemistry and polymer recycling further enhances the protocol's utility in both research and teaching laboratories.

Future developments in this area will likely focus on catalyst innovation, process intensification, and expansion to other plastic waste streams. The integration of biological approaches, such as engineered PET hydrolases, with chemical methods may offer hybrid strategies with enhanced efficiency and sustainability. As plastic waste management continues to be a global priority, methodologies such as this will play an increasingly important role in developing circular economy solutions for polymer materials.

References

- 1. Computational loop reconstruction based design of ... [nature.com]

- 2. mechanisms and... | Nature Communications Depolymerization [nature.com]

- 3. This compound - 19851-61-7 [vulcanchem.com]

- 4. Method for preparing high-purity diesters of terephthalate ... [patents.google.com]

- 5. method achieves exclusive chemical Depolymerization of... recycling [phys.org]

PET depolymerization with benzyl alcohol

Overview of PET Alcoholysis

Chemical depolymerization is a key method for recycling PET waste into its monomers, enabling a circular polymer economy [1]. Alcoholysis, a major type of this process, uses alcohols as solvents and reactants to break down PET.

Recent breakthroughs focus on developing efficient catalysts to make these processes more sustainable and effective under milder conditions [2]. The table below summarizes the main types of alcoholysis covered in the literature, which are relevant but not specific to benzyl alcohol.

| Method | Alcohol Agent | Primary Monomer Product(s) | Key Features |

|---|---|---|---|

| Glycolysis | Ethylene Glycol (EG) | Bis(2-hydroxyethyl) terephthalate (BHET) | Widely studied; various catalysts including mixed metals and ionic liquids [2] [3]. |

| Methanolysis | Methanol | Dimethyl Terephthalate (DMT) | High-purity DMT can be used for repolymerization; can be catalyzed by heterogeneous systems [2] [3] [4]. |

| Other Alcoholysis | Higher Alcohols | Various Terephthalate Esters | Less explored; products could potentially be used as plasticizers or chemical intermediates [1]. |

Proposed Experimental Workflow for Benzyl Alcoholysis

While a confirmed protocol for benzyl alcohol is unavailable, you can adapt established alcoholysis methods. The following workflow diagrams a logical, step-by-step experimental approach for depolymerizing PET with benzyl alcohol, based on general principles from similar reactions.

The expected chemical reaction for this process is the transesterification of PET with benzyl alcohol, yielding dibenzyl terephthalate and ethylene glycol.

Detailed Protocol Considerations

Based on general alcoholysis procedures, here are key factors to consider when designing your experiment with benzyl alcohol:

Catalyst Selection: The choice of catalyst is critical. Recent research highlights highly effective systems like oxygen-vacancy-rich mixed metal oxides (e.g., Fe/ZnO nanosheets) [3]. You could also investigate classes of catalysts mentioned in the literature, including:

- Mixed Metal Oxides: e.g., Vo-Zn²⁺–O–Fe³⁺ sites for activating ester bonds [3].

- Homogeneous Metal Salts: Traditional catalysts like acetates of zinc, manganese, or cobalt [3].

- Ionic Liquids: Known for their selectivity and potential for milder reaction conditions [2].

- Organocatalysts: Metal-free alternatives that can facilitate the transesterification process [2].

Reaction Optimization: You will need to optimize standard reaction parameters through systematic variation:

- Temperature: Benzyl alcohol has a boiling point of 205°C, which sets an upper limit for reactions at ambient pressure. Screening temperatures between 160°C and 200°C is a reasonable starting point.

- Catalyst Loading: Test loadings typically between 0.1 to 5.0 wt% relative to PET.

- Reaction Time: Monitor the reaction from 30 minutes up to several hours to determine the time required for complete conversion.

- PET-to-Alcohol Ratio: Use a stoichiometric excess of benzyl alcohol to drive the reaction forward; a molar ratio of 1:2 to 1:8 (PET repeat unit : benzyl alcohol) can be explored.

Product Isolation and Analysis: The expected solid product is This compound (DBT).

- Separation: After the reaction, cool the mixture. DBT will likely precipitate and can be isolated by filtration.

- Purification: Purify the crude DBT by recrystallization from a suitable solvent like ethanol or methanol.

- Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Melting Point (MP) determination, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy [3] [4].

Interpretation and Next Steps

The lack of specific data for benzyl alcohol presents an opportunity for original research. Your investigation could provide valuable insights into using higher alcohols for PET depolymerization.

To proceed, I suggest you:

- Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or Web of Science using specific keywords like "benzyl alcoholysis of PET," "this compound synthesis," or "transesterification PET benzyl alcohol."

- Review Patents: Patent literature is often a rich source of detailed, practical process information.

- Adapt from Analogues: Use the reaction conditions from methanolysis (targeting DMT) and glycolysis (targeting BHET) as a starting point for your experimental design with benzyl alcohol [3] [4].

References

- 1. Chemical Depolymerization Based on PET Waste [iac.iacademic.info]

- 2. Chemo-catalytic recycling of PET waste: Progress and ... [sciencedirect.com]

- 3. Depolymerization mechanisms and closed-loop assessment ... [pmc.ncbi.nlm.nih.gov]

- 4. Converting waste PET plastics into automobile fuels and ... [nature.com]

Comprehensive Application Note: HPLC Analysis of Dibenzyl Terephthalate

Then, I will now begin writing the main body of the application note.

Introduction and Background

Dibenzyl terephthalate (DBnT), chemically known as 1,4-benzenedicarboxylic acid bis(phenylmethyl) ester, is a terephthalate ester compound with significant importance in various industrial and research applications. With the CAS registry number 19851-61-7, this organic compound has garnered attention particularly in the field of analytical method development and pharmaceutical research where it serves as a reference standard for API terephthalate analysis [1]. Recent scientific investigations have also explored its potential as a value-added chemical that can be derived from poly(ethylene terephthalate) (PET) upcycling processes, highlighting its relevance in sustainable chemistry initiatives [2].

The accurate analysis and quantification of this compound requires robust chromatographic methods that can provide reliable separation, sensitive detection, and precise quantification. High-performance liquid chromatography (HPLC) has emerged as a premier analytical technique for the analysis of terephthalate compounds due to its versatile separation mechanisms, excellent sensitivity, and compatibility with various detection systems. This application note provides a comprehensive protocol for the HPLC analysis of this compound, incorporating detailed methodological parameters, validation criteria, and practical implementation guidelines tailored for researchers and scientists in pharmaceutical development and analytical chemistry.

Chemical Properties and Structure

This compound possesses distinct chemical characteristics that influence its analytical behavior, particularly in chromatographic systems. The compound features a terephthalic acid backbone with benzyl ester groups, creating a structure with defined hydrophobic regions and polar functional groups that facilitate reverse-phase chromatographic separation. The systematic IUPAC name for this compound is bis(phenylmethyl) benzene-1,4-dicarboxylate, reflecting its symmetrical diester structure.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value/Specification |

|---|---|

| CAS Number | 19851-61-7 |

| Molecular Formula | C₂₂H₁₈O₄ |

| Molecular Weight | 346.38 g/mol |

| InChI Key | IWGFEQWCMAADJZ-UHFFFAOYSA-N |

| LogP | 4.70 |

| Synonyms | Dibenzyl benzene-1,4-dicarboxylate; 1,4-Benzenedicarboxylic acid, bis(phenylmethyl) ester; EINECS 243-370-0 |

The relatively high LogP value of 4.70 indicates significant hydrophobic character, which strongly influences its retention behavior in reverse-phase HPLC systems [3]. This property makes this compound well-suited for separation using organic-rich mobile phases and conventional C18 or specialized mixed-mode stationary phases. The compound's symmetrical aromatic structure contributes to its UV detectability, with strong absorption in the 240-260 nm range, making it amenable to UV/Vis detection in HPLC systems [4].

HPLC Analysis Method

The separation of this compound can be effectively achieved using reversed-phase HPLC methodology with specific chromatographic conditions that optimize resolution, peak symmetry, and detection sensitivity. Based on established analytical protocols, the following conditions have been demonstrated to provide excellent separation for this compound [3].

Table 2: HPLC Conditions for this compound Separation

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 (reverse-phase with low silanol activity) |

| Mobile Phase | Acetonitrile (MeCN)/Water with phosphoric acid |

| MS-Compatible Modification | Replace phosphoric acid with formic acid |

| Particle Size | 3 µm available for fast UPLC applications |

| Detection | UV detection (240 nm based on terephthalate characteristics) |

| Method Scalability | Scalable from analytical to preparative separation |

| Applications | Quality control, impurity profiling, pharmacokinetic studies |

The Newcrom R1 column employed in this method features a special reverse-phase chemistry with low silanol activity, which minimizes secondary interactions with the analyte and results in improved peak shape and resolution [3]. This characteristic is particularly beneficial for compounds like this compound that contain aromatic systems capable of π-π interactions with residual silanols on conventional stationary phases. The mobile phase system consisting of acetonitrile and water with acidic modifier (phosphoric acid) provides optimal ionization control for the analyte, though the method can be adapted for mass spectrometric detection by substituting phosphoric acid with volatile formic acid.

The method's scalability makes it suitable for various analytical scenarios, from routine quality control testing to preparative-scale isolation of impurities or degradation products. For laboratories utilizing state-of-the-art chromatographic systems, the availability of 3 µm particle size columns enables transfer to ultra-performance liquid chromatography (UPLC) platforms, which can significantly reduce analysis time and solvent consumption while maintaining or improving separation efficiency [3].

Experimental Protocol

Mobile Phase Preparation

For optimal separation of this compound, prepare the mobile phase as follows: Combine acetonitrile (HPLC grade) and ultrapure water in the ratio of 70:30 (v/v). Add phosphoric acid (85%) to achieve a final concentration of 0.1% (v/v). Mix the solution thoroughly and degas using helium sparging or sonication under vacuum for 15 minutes to prevent bubble formation during chromatographic analysis. For methods requiring mass spectrometric detection, replace phosphoric acid with formic acid at the same concentration to ensure compatibility with MS instrumentation [3].

Standard Solution Preparation

Prepare a stock standard solution of this compound at a concentration of 1.0 mg/mL by accurately weighing 10 mg of reference standard into a 10 mL volumetric flask and dissolving with the mobile phase or acetonitrile. Serially dilute this stock solution to prepare working standards in the concentration range of 0.1-100 µg/mL for method calibration. Ensure all solutions are stored in amber vials at 4°C when not in use to prevent degradation or evaporation [1].

Instrument Configuration and Analysis

Configure the HPLC system according to the parameters outlined in Table 2. Set the flow rate to 1.0 mL/min for standard bore columns (adjust accordingly for UPLC applications), and the column temperature to 30°C. Equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. Implement a gradient elution program if needed for complex samples: initial condition 60% acetonitrile, increasing to 90% over 10 minutes, holding for 2 minutes, then returning to initial conditions over 0.5 minutes, followed by re-equilibration for 5 minutes. Inject 10 µL of each standard or sample solution in triplicate for analysis [3] [5].

The following workflow diagram illustrates the complete analytical procedure:

Method Validation

Validation of the HPLC method for this compound analysis should establish that the method meets accepted standards for accuracy, precision, specificity, and robustness according to regulatory guidelines such as ICH Q2(R1). The following parameters should be evaluated to ensure method suitability for its intended application [1].

Table 3: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Approach | Acceptance Criteria |

|---|---|---|

| Linearity and Range | Analysis of 5-6 concentrations in triplicate | R² ≥ 0.998, residual plot randomness |

| Accuracy (Recovery) | Spiked samples at 80%, 100%, 120% of target | Mean recovery 98-102% |

| Precision (Repeatability) | Six replicate injections of standard | RSD ≤ 1.0% for retention time |

| Intermediate Precision | Different days, analysts, instruments | RSD ≤ 2.0% |

| Specificity | Resolution from known impurities | Resolution ≥ 2.0 |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Typically 0.1-0.5 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Typically 0.5-1.0 µg/mL |

The linearity of the method should be demonstrated across the intended concentration range, typically spanning two orders of magnitude for this compound analysis. System precision is confirmed through replicate injections of a standard solution, with relative standard deviation (RSD) of retention time not exceeding 1.0% and peak area RSD within 1.5%. Method robustness can be evaluated by deliberately varying critical parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) to establish system suitability criteria [3] [5].

For impurity profiling applications, the method should demonstrate adequate resolution between this compound and potential related substances, including monoesters, degradation products, and starting materials from synthesis. The specificity of the method can be confirmed through peak purity assessment using photodiode array detection, demonstrating that the analyte peak is homogeneous and free from co-eluting impurities.

Applications

The HPLC method for this compound analysis supports diverse applications across pharmaceutical, environmental, and materials science research. Each application area imposes specific requirements on the analytical method, which can be addressed through appropriate modifications to the core protocol.

Pharmaceutical Quality Control: As a reference standard for API terephthalate analysis, this compound serves a critical role in method development, validation, and quality control applications during drug synthesis and formulation stages. The described HPLC method provides the accuracy, precision, and specificity required for regulatory compliance against pharmacopeial standards (USP/EP) [1].

Polymer Upcycling Research: Recent advances in sustainable chemistry have identified this compound as a valuable compound that can be synthesized through carbonate interchange deconstruction of waste PET plastics. In this context, the HPLC method enables researchers to quantify reaction yields and monitor process efficiency in the conversion of PET to value-added chemicals [2].

Environmental Analysis: While phthalates and terephthalates are commonly analyzed as environmental contaminants, the method can be adapted for monitoring this compound in complex matrices. For environmental samples, additional extraction and clean-up steps such as solid-phase extraction (SPE) may be incorporated prior to HPLC analysis to improve sensitivity and minimize matrix interference [5].

Metabolism and Pharmacokinetics: The scalability of the method makes it suitable for pharmacokinetic studies, where it can be applied to quantify this compound and its metabolites in biological fluids. For such applications, mass spectrometric detection provides enhanced sensitivity and specificity compared to conventional UV detection [3].

Troubleshooting and Optimization

Even with a validated method, practical challenges may arise during routine implementation. The following table addresses common issues and provides recommended solutions to maintain method performance.

Table 4: Troubleshooting Guide for HPLC Analysis of this compound

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Peak Tailing | Silanol interactions, column degradation | Use low silanol activity column (Newcrom R1), adjust mobile phase pH |

| Retention Time Drift | Mobile phase inconsistency, temperature fluctuations | Prepare fresh mobile phase daily, use column heater |

| Low Resolution | Inadequate gradient, column overload | Optimize acetonitrile gradient, reduce injection volume |

| Poor Sensitivity | UV wavelength misalignment, detector issues | Verify optimal wavelength (240 nm), check detector lamp life |

| High Backpressure | Column blockage, mobile phase contamination | Filter samples (0.45 µm), flush column with strong solvent |

For methods requiring enhanced sensitivity, several optimization strategies can be employed. Wavelength selection should be verified through full spectral scanning of this compound to confirm the absorption maximum, which typically occurs around 240 nm based on the terephthalate chromophore [4]. Sample concentration techniques such as solid-phase extraction or liquid-liquid extraction may be implemented for trace analysis, while injection volume optimization can balance sensitivity with chromatographic performance.

When transferring methods between different HPLC platforms or columns, system suitability tests should be performed to verify equivalent performance. Key parameters to monitor include retention factor, theoretical plates, tailing factor, and resolution from potential impurities. The method demonstrates particular robustness when using the specified Newcrom R1 column, but adjustments to mobile phase composition may be needed when using alternative reverse-phase columns to achieve equivalent separation.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of this compound, incorporating established chromatographic conditions with practical implementation guidance. The reverse-phase method utilizing a Newcrom R1 column with acetonitrile-water mobile phase containing phosphoric acid demonstrates excellent performance characteristics for the separation and quantification of this compound across diverse application scenarios. The method's versatility enables adaptation to various detection systems, including UV and mass spectrometry, while its scalability supports both analytical and preparative applications.

The detailed experimental protocol and troubleshooting guidance facilitate successful method implementation in routine analytical laboratories, supporting quality control, research, and development activities. As interest in terephthalate compounds continues to grow—particularly in sustainable polymer upcycling and pharmaceutical development—this robust analytical method provides researchers with a reliable tool for this compound characterization and quantification.

References

- 1. This compound - CAS - 19851-61-7 [axios-research.com]

- 2. Upcycling of polyethylene terephthalate to high -value chemicals by... [pubs.rsc.org]

- 3. | SIELC Technologies this compound [sielc.com]

- 4. Analytical methods for the investigation of enzyme‐catalyzed ... [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive determination of phthalate, terephthalate ... [sciencedirect.com]

Dibenzyl Terephthalate: Application Notes for Material Science Research

Abstract Dibenzyl terephthalate (DBT, CAS 19851-61-7) is an aromatic diester synthesized via the depolymerization of polyethylene terephthalate (PET) waste, presenting an eco-friendly approach to chemical recycling. [1] [2] Its structure features a terephthalate core with two benzyl groups attached via ester linkages, making it a candidate for use as a plasticizer and monomer in polymer synthesis. [1] This document provides a detailed protocol for its synthesis and characterization, targeting researchers in material science and green chemistry.

Introduction

This compound is a white, crystalline solid with the molecular formula C₂₂H₁₈O₄ and a molecular weight of 346.4 g/mol. [1] Its role in material science stems from its structure, which can enhance flexibility when used as a plasticizer or contribute to thermal stability when incorporated as a monomer in polymers. [1] The synthesis of DBT from PET waste aligns with circular economy principles, adding value to plastic waste streams. [1]

Physical and Chemical Properties

The table below summarizes the key physicochemical properties of DBT, which are critical for its handling and application in formulations.

Table 1: Physicochemical Properties of this compound [1] [3]

| Property | Value / Description |

|---|---|

| CAS Number | 19851-61-7 |

| Molecular Formula | C₂₂H₁₈O₄ |

| Molecular Weight | 346.4 g/mol |

| Physical State | White needle-like crystalline powder |

| Melting Point | 95-97 °C (other sources report 98-99 °C) |

| Flash Point | 252.6 °C |

| Density | 1.208 g/cm³ |

| Solubility | Slightly soluble in chloroform and ethyl acetate |

| Vapor Pressure | 3.96E-10 mmHg at 25°C |

Synthesis Protocol: Depolymerization of PET to DBT

This protocol describes the synthesis of DBT from post-consumer PET, using benzyl alcohol and a zinc acetate catalyst. [1] [2]

3.1. Materials and Equipment

- PET Source: Cleaned, shredded post-consumer PET (e.g., from soft drink bottles). [2]

- Reagents: Benzyl alcohol (excess, acts as solvent and reactant), zinc acetate dihydrate (Zn(O₂CCH₃)₂, catalyst).

- Equipment: Round-bottom flask, condenser, heating mantle, thermometer, magnetic stirrer, vacuum filtration setup, recrystallization apparatus.

3.2. Experimental Workflow The synthesis and purification process is summarized in the workflow below.

3.3. Detailed Procedure

- Reaction Setup: In a round-bottom flask, combine shredded PET, a 10:1 molar excess of benzyl alcohol (relative to the PET repeating unit), and 0.5-1.0% (by weight of PET) of zinc acetate catalyst. [1] [2]

- Depolymerization: Attach a condenser and reflux the mixture with constant stirring at 145°C for 20 to 28 hours. [2] Longer reaction times (e.g., 28 hours) have been associated with higher product purity.

- Product Isolation: After the reaction time, allow the mixture to cool to room temperature. The crude DBT will precipitate as a solid.

- Filtration: Collect the solid product via vacuum filtration.

- Purification: Purify the crude DBT by recrystallization from methanol to obtain white, needle-like crystals. [2]

- Drying: Dry the purified crystals in a desiccator or oven at low temperature.

Table 2: Synthesis Conditions and Impact [1] [2]

| Parameter | Condition | Impact & Notes |

|---|---|---|

| Temperature | 145 °C | Optimal for depolymerization without excessive decomposition. |

| Time | 20, 24, 28 hours | Purity improves with longer reaction times. 28 hours yields a single compound by TLC. |

| Catalyst | Zinc Acetate | Common transesterification catalyst; efficient for this reaction. |

| Benzyl Alcohol | Molar Excess | Acts as both reagent and solvent. A large excess drives the reaction to completion. |

Characterization and Analysis

Confirm the identity and purity of synthesized DBT using the following techniques.

4.1. Characterization Workflow The primary methods for confirming DBT structure and purity are outlined below.

4.2. Characterization Protocols

- Melting Point: Determine using a melting point apparatus. Pure DBT melts between 95-99°C. [1] [2]

- Thin Layer Chromatography (TLC): Use an appropriate mobile phase (e.g., hexane/ethyl acetate). A single spot confirms high purity. [1] [2]

- Fourier-Transform Infrared (FTIR) Spectroscopy:

- Proton Nuclear Magnetic Resonance ('H NMR) Spectroscopy:

Applications in Research

While its direct use in drug delivery is not well-documented, DBT has several established and potential research applications:

- Polymer Science: Serves as a building block (monomer) for synthesizing new polyesters and other polymeric materials, potentially enhancing thermal stability. [1]

- Plasticizer and Flame Retardant: Functions as an additive in rubber and plastic formulations to improve flexibility or provide flame retardancy. [1]

- Chemical Education: The synthesis from PET waste is an excellent laboratory experiment to teach principles of green chemistry, transesterification, and polymer recycling. [1]

- Pharmaceutical Intermediate: It is used in the synthesis of more complex molecules, such as Pharmacine, a natural p-cyclophane with biological origins. [1]

Safety and Handling

DBT should be handled in accordance with laboratory safety best practices.

- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and a lab coat. [3]

- Engineering Controls: Handle in a well-ventilated place, such as a fume hood, to avoid dust formation and inhalation of aerosols. [3]

- First Aid: If inhaled, move to fresh air. In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention in all cases. [3]

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. [3]

Conclusion

This compound represents a valuable target molecule that bridges polymer recycling and specialty chemical synthesis. The detailed protocols provided here for its synthesis from PET waste and subsequent characterization equip researchers to utilize DBT in material science applications, particularly as a plasticizer or polymer precursor. Future research may explore its performance in specific polymer blends and its potential in creating sustainable materials.

References

Chemical Profile and Synthesis of Dibenzyl Terephthalate

References

- 1. This compound - 19851-61-7 [vulcanchem.com]

- 2. Synthesis Dibenzyl Through Depolimerization of Poly... Terephthalate [web.archive.org]

- 3. Mechanisms of the Action of Fire-Retardants on Reducing the ... [pmc.ncbi.nlm.nih.gov]

- 4. PET fabric treated with environmental-friendly phosphorus ... [sciencedirect.com]

- 5. Durable flame retardant treatment of polyethylene ... [sciencedirect.com]

- 6. Study on the synergistic flame-retardancy of phenyl/vinyl ... [sciencedirect.com]

- 7. Fire Retardance Methods and Materials for Phase Change ... [mdpi.com]

Application Notes: Catalytic Transesterification for Dibenzyl Terephthalate Synthesis

References

- 1. This compound - 19851-61-7 [vulcanchem.com]

- 2. A general esterolysis strategy for upcycling waste ... [nature.com]

- 3. Catalytic Properties and Structural Optimization of Solid ... [mdpi.com]

- 4. Advanced Transesterification Techniques in Biodiesel ... [technoilogy.it]

- 5. Comparsion of Catalyst Effectiveness in Different Chemical ... [pmc.ncbi.nlm.nih.gov]

- 6. Plastics Recycling With Enzymes Takes a Leap Forward [nrel.gov]

Application Notes and Protocols: Synthesis of Terephthalate Oligomeric Plasticizers from Waste PET

Introduction and Rationale

The development of terephthalate-based plasticizers represents a significant advancement in the quest for sustainable, high-performance polymer additives. Traditional phthalate plasticizers face increasing regulatory scrutiny and environmental concerns due to their tendency to migrate from the polymer matrix and potential health risks [1]. In contrast, terephthalate plasticizers offer superior properties, including enhanced resistance to migration, excellent thermal stability, low volatility, and improved flexibility retention [2] [3]. Furthermore, the synthesis of these plasticizers from waste polyethylene terephthalate (PET) provides an eco-friendly valorization pathway for plastic waste, contributing to a circular economy. This document details standardized protocols for the synthesis, characterization, and application of oligomeric terephthalate plasticizers derived from waste PET, intended for researchers and scientists in polymer development [2].

Background and Scientific Basis

The Need for Alternative Plasticizers

Plasticizers are essential additives incorporated into polymers to improve their flexibility, workability, and distensibility. By reducing the glass transition temperature (Tg) of the polymer, they increase the polymer chain mobility and decrease crystallinity [4] [5]. However, conventional phthalate esters like dioctyl phthalate (DOP) suffer from a significant drawback: their relatively low molecular weight and high mobility lead to their gradual leaching from the plastic product. This migration not only causes the material to become brittle over time but also raises concerns about environmental contamination and human exposure, which has been linked to potential endocrine-disrupting effects [4].